molecular formula C15H22N2O B5269163 2,6-dimethyl-N-(2-methylphenyl)piperidine-1-carboxamide

2,6-dimethyl-N-(2-methylphenyl)piperidine-1-carboxamide

Cat. No.: B5269163
M. Wt: 246.35 g/mol
InChI Key: GPLJPVVSNMQVHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-(2-methylphenyl)piperidine-1-carboxamide typically involves the reaction of 2,6-dimethylaniline with piperidine-1-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-N-(2-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-(2-methylphenyl)piperidine-1-carboxamide involves its interaction with sodium channels in nerve cells. By binding to these channels, the compound inhibits the influx of sodium ions, thereby blocking nerve signal transmission. This action results in the anesthetic effect, providing pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethyl-N-(2-methylphenyl)piperidine-1-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Its synthesis and reactivity also differ slightly from other similar compounds, making it a valuable intermediate in pharmaceutical chemistry .

Properties

IUPAC Name

2,6-dimethyl-N-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-7-4-5-10-14(11)16-15(18)17-12(2)8-6-9-13(17)3/h4-5,7,10,12-13H,6,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLJPVVSNMQVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC2=CC=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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